molecular formula C10H9NO2 B1591385 3-Methyl-1H-indole-5-carboxylic acid CAS No. 588688-44-2

3-Methyl-1H-indole-5-carboxylic acid

Cat. No. B1591385
M. Wt: 175.18 g/mol
InChI Key: NZUSFHSAVRYCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-indole-5-carboxylic acid is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has been a focus of many researchers. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield . Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1H-indole-5-carboxylic acid is represented by the linear formula C10H9NO2 .

Scientific Research Applications

Synthesis of Novel Compounds

Research into indole carboxylic acids, such as 3-Methyl-1H-indole-5-carboxylic acid, focuses on the synthesis of novel derivatives with potential applications in various fields, including medicinal chemistry and material science. For example, the synthesis of novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid and its derivatives illustrates the versatility of indole carboxylic acids as precursors for complex molecules with potential biological activity (Xin-ying Wang et al., 2016).

Mechanistic and Electrochemical Studies

Indole carboxylic acids are also subjects of mechanistic and electrochemical studies to understand their behavior in various conditions. For instance, the electrochemical oxidation of indole-3-acetic acid in acidic aqueous solution explores the complex reaction pathways and products formed, shedding light on potential industrial and environmental applications of these compounds (T. Hu & G. Dryhurst, 1993).

Metabolic Profiling in Plants

The role of indole carboxylic acids in plant biology, particularly in the context of phytohormones, phytotoxins, and signaling crosstalk, is a significant area of research. Studies on the simultaneous analysis of phytohormones and phytotoxins in plants illustrate the critical role of indole-derived compounds in plant defense mechanisms and stress responses, providing insights for agricultural science and plant biotechnology (E. Schmelz et al., 2003).

Chemical Modifications and Functionalizations

Research into the chemical modifications and functionalizations of indole carboxylic acids, such as Me2AlCl-mediated carboxylation, highlights the potential for creating a wide range of derivatives. These derivatives have applications in synthetic chemistry, pharmaceuticals, and materials science, demonstrating the flexibility and importance of indole carboxylic acids as chemical building blocks (K. Nemoto et al., 2016).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of indole derivatives, such as the study of 5-methoxyindole-3-acetic acid, provide fundamental insights into the molecular structure and interactions of these compounds. Such research is crucial for understanding the properties and reactivity of indole carboxylic acids, with implications for drug design, material science, and theoretical chemistry (T. Sakaki et al., 1975).

Safety And Hazards

3-Methyl-1H-indole-5-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Indole derivatives have attracted increasing attention in recent years due to their biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

3-methyl-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUSFHSAVRYCPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588699
Record name 3-Methyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1H-indole-5-carboxylic acid

CAS RN

588688-44-2
Record name 3-Methyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1H-indole-5-carboxylic acid
Reactant of Route 2
3-Methyl-1H-indole-5-carboxylic acid
Reactant of Route 3
3-Methyl-1H-indole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Methyl-1H-indole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Methyl-1H-indole-5-carboxylic acid
Reactant of Route 6
3-Methyl-1H-indole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.